molecular formula C4H9F3O3SSi B143126 Trimethylsilyl trifluoromethanesulfonate CAS No. 27607-77-8

Trimethylsilyl trifluoromethanesulfonate

Cat. No. B143126
CAS RN: 27607-77-8
M. Wt: 222.26 g/mol
InChI Key: FTVLMFQEYACZNP-UHFFFAOYSA-N
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Description

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a chemical compound used in various organic synthesis reactions due to its ability to act as a strong silylating and activating agent. It is known for its efficiency in promoting ring-opening reactions of oxiranes and acylation of alcohols with acid anhydrides .

Synthesis Analysis

The synthesis of TMSOTf-related compounds has been explored in several studies. For instance, an efficient gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a precursor to o-benzyne, was developed using phenol as the starting material, achieving a 66% overall yield . Another study reported the synthesis of N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2), a compound that activates carbonyl groups more effectively than TMSOTf .

Molecular Structure Analysis

The molecular structure of TMSOTf has been determined in the gas phase using electron-diffraction data supplemented by ab initio and DFT calculations. The data revealed that only one gauche conformer is possible by rotating about the O–S bond, influenced by the anomeric effect .

Chemical Reactions Analysis

TMSOTf is known to facilitate various chemical transformations. It promotes the ring opening of oxiranes, leading to the formation of allylic alcohol trimethylsilyl ethers, ketones, and aldehydes, depending on the substrate's structure . It also catalyzes the acylation of alcohols with acid anhydrides more efficiently than standard conditions . Additionally, TMSOTf has been used to catalyze the isomerization of nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMSOTf and its derivatives have been studied using NMR spectroscopy. For example, the strength of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids was estimated by the 29Si-NMR chemical shifts of their trimethylsilyl esters . The properties of TMSOTf have also been compared with other covalent sulfonates, highlighting its unique structural and stereoelectronic characteristics .

Scientific Research Applications

Catalyst for Acylation of Alcohols

TMSOTf acts as an efficient catalyst in the acylation of alcohols with acid anhydrides. This process is highly effective for various types of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, offering a cleaner and more efficient alternative to standard conditions (Procopiou et al., 1998).

Synthesis of Dihydropyrans

In the synthesis of dihydropyrans, TMSOTf is used for Prins cyclization of acrylyl enol ethers to 5,6-dihydro-2H-pyran-2-acetates. This method was effectively applied in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).

Synthesis of N-Vinyl Derivatives of Nucleobases

TMSOTf is utilized for transforming vinyl acetate with pyrimidine and purine derivatives into vinyl nucleobases. This showcases the flexibility of TMSOTf as a Lewis acid catalyst (Dalpozzo et al., 2004).

Ring Opening of Oxiranes

TMSOTf promotes ring opening reactions of oxirane derivatives, leading to various transformation products depending on the substrate's structure (Murata et al., 1982).

Chemoselective Reactions of Acyclic Acetals

In the presence of cyclic acetals, TMSOTf facilitates chemoselective reactions of acyclic acetals with various reagents (Kim et al., 1994).

Isomerization of Nucleosides

TMSOTf catalyzes the isomerization of 3′,5′-O(tetraisopropyldisiloxane-1,3-diyl)nucleosides into 2′,3′-O(tetraisopropyldisiloxane-1,3-diyl)-derivatives (Kulikova et al., 2008).

Conversion of Aldehydes to Homoallyl Ethers

A mild method utilizing TMSOTf catalyzes the synthesis of homoallyl ethers from aldehydes in an ionic liquid. This process features several advantages, including the use of a recyclable ionic liquid and mild reaction conditions (Anzalone et al., 2005).

Safety And Hazards

TMSOTf is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

Future Directions

TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It can be used as a silylating agent for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .

properties

IUPAC Name

trimethylsilyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVLMFQEYACZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067325
Record name Methanesulfonic acid, trifluoro-, trimethylsilyl ester
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Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl trifluoromethanesulfonate

CAS RN

27607-77-8
Record name Trimethylsilyl triflate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl triflate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester
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Record name Methanesulfonic acid, trifluoro-, trimethylsilyl ester
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Record name Trimethylsilyl trifluoromethanesulphonate
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Record name TRIMETHYLSILYL TRIFLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,270
Citations
PA Procopiou, SPD Baugh, SS Flack… - The Journal of organic …, 1998 - ACS Publications
… We have recently reported in a preliminary communication that trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an extremely powerful acylation catalyst. Herein we disclose …
Number of citations: 319 pubs.acs.org
CW Downey, MW Johnson, DH Lawrence… - The Journal of …, 2010 - ACS Publications
… confirm that TMSOTf is required for desired product formation; neither TMSOAc nor acetic acid provides aldol adducts in the absence of trimethylsilyl trifluoromethanesulfonate. …
Number of citations: 34 pubs.acs.org
S Murata, M Suzuki, R Noyori - Bulletin of the chemical Society of …, 1982 - journal.csj.jp
Trimethylsilyl trifluoromethanesulfonate promotes ring opening reactions of oxirane derivatives. The reaction course is highly affected by the structures and substitution pattern of the …
Number of citations: 51 www.journal.csj.jp
JR Tidwell, CD Martin - Organometallics, 2022 - ACS Publications
… , and neat trimethylsilyl trifluoromethanesulfonate (39.5 μL, … trichloride/trimethylsilyl trifluoromethanesulfonate mixture … , and neat trimethylsilyl trifluoromethanesulfonate (194.5 μL, …
Number of citations: 5 pubs.acs.org
CP Cartaya-Marin, DG Henderson… - Synthetic …, 1997 - Taylor & Francis
Abstract: Enaminones were synthesized in high yields (70–90%) by the reaction of β-diketones and secondary cyclic amines in the presence of trimethylsilyl trifluoromethanesulfonate (…
Number of citations: 42 www.tandfonline.com
CW Downey, CD Poff, AN Nizinski - The Journal of Organic …, 2015 - ACS Publications
… to aldehydes in the presence of trimethylsilyl trifluoromethanesulfonate and a trialkylamine to … aldehydes mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and i-Pr 2 NEt. …
Number of citations: 24 pubs.acs.org
HM Zerth, NM Leonard, RS Mohan - Organic letters, 2003 - ACS Publications
The chemoselective allylation of acetals using allyltrimethylsilane in ionic liquids is catalyzed by TMS triflate (5.0−20.0 mol %). The reaction proceeds smoothly at room temperature to …
Number of citations: 140 pubs.acs.org
APM Robertson, SS Chitnis, S Chhina… - Canadian Journal of …, 2016 - cdnsciencepub.com
… The ubiquitous p-block Lewis acid trimethylsilyl trifluoromethanesulfonate, Me 3 SiOTf, was first reported in 1970 by Roesky and Giere 1 and has applications in a broad array of …
Number of citations: 3 cdnsciencepub.com
C Camiletti, L Poletti, C Trombini - The Journal of Organic …, 1994 - ACS Publications
We have recently disclosed that trimethylsilyl trifluo-romethanesulfonate (TMSOTf) promotes the formal [1, 3]-dipolar cycloaddition of allyltrimethylsilane1 and silyl enol ethers2 with …
Number of citations: 33 pubs.acs.org
MED Lestard, ME Tuttolomondo, EL Varetti… - Journal of Molecular …, 2010 - Elsevier
… Trimethylsilyl trifluoromethanesulfonate [CF 3 SO 2 OSi(CH 3 ) … Trimethylsilyl trifluoromethanesulfonate is a very strong, … structure of trimethylsilyl trifluoromethanesulfonate has …
Number of citations: 4 www.sciencedirect.com

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